molecular formula C20H11N3O3S B11138106 (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B11138106
M. Wt: 373.4 g/mol
InChI Key: GKNPZMIWKJXCAR-ACCUITESSA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic molecule featuring a benzothiazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the formation of the furan ring, and finally, the coupling of these rings with the nitrophenyl group.

    Benzothiazole Formation: The benzothiazole ring can be synthesized from 2-aminothiophenol and carbon disulfide in the presence of a base, followed by cyclization.

    Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and furan rings with the nitrophenyl group using a suitable coupling agent such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of therapeutic agents.

Industry

In the industrial sector, the compound could be used in the production of advanced materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-furyl)prop-2-enenitrile: Lacks the nitrophenyl group, which may affect its reactivity and applications.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-thienyl)prop-2-enenitrile: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-pyridyl)prop-2-enenitrile: Features a pyridine ring, which can influence its biological activity.

Uniqueness

The presence of both the nitrophenyl and furan groups in (2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile makes it unique compared to similar compounds

Properties

Molecular Formula

C20H11N3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H11N3O3S/c21-12-13(20-22-16-6-2-4-8-19(16)27-20)11-14-9-10-18(26-14)15-5-1-3-7-17(15)23(24)25/h1-11H/b13-11+

InChI Key

GKNPZMIWKJXCAR-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]

Origin of Product

United States

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